
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-; 7-Hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-, also known as 7-Hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant properties. This compound has garnered significant interest due to its potential health benefits and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenolic compounds with benzopyran derivatives under controlled conditions. The reaction typically requires the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as plants, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its role in cellular protection.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: The compound may modulate cell signaling pathways, influencing cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Luteolin: Exhibits strong antioxidant and anti-inflammatory effects.
Propriétés
Formule moléculaire |
C20H24O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,11,15-16,18,20-22H,8-10H2,1-2H3 |
Clé InChI |
PPFFXAMKOBSWEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1C(CCC2C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


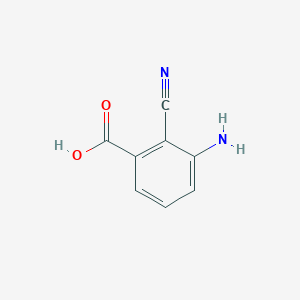
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)
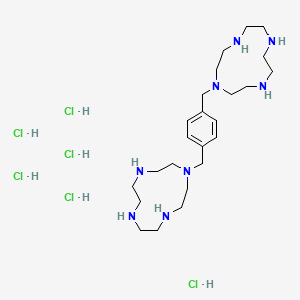

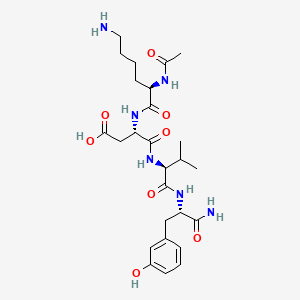

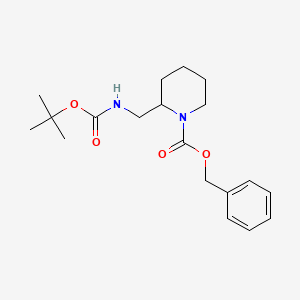

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
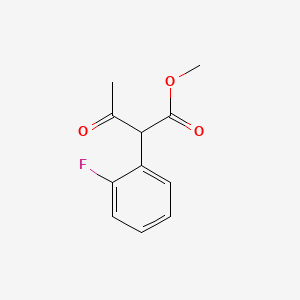
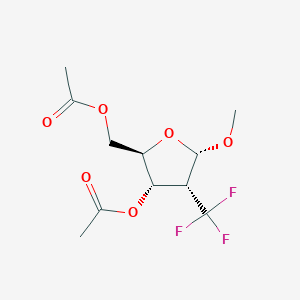
acetic acid](/img/structure/B12327414.png)
